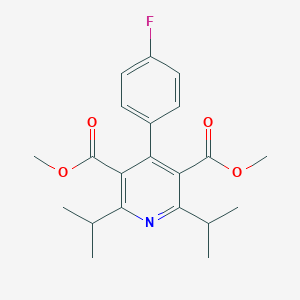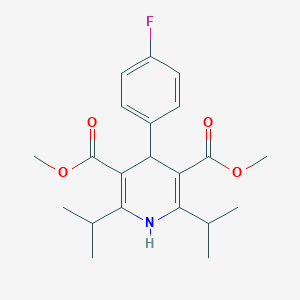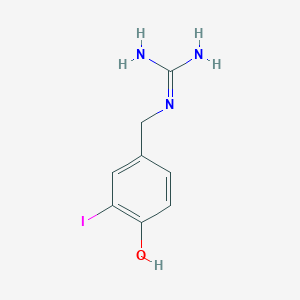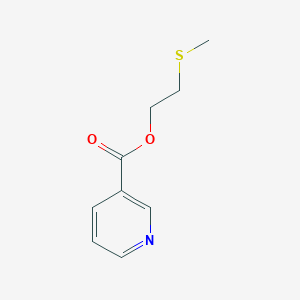
Nicotinic acid, 2-(methylthio)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 2-(methylthio)ethyl ester, also known as S-Methyl nicotinate, is a chemical compound that is widely used in scientific research. It is an ester of nicotinic acid and is commonly used as a substrate for enzymatic assays. This compound has been found to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of Nicotinic acid, 2-(methylthio)ethyl ester nicotinate is not fully understood. However, it is known to act as a substrate for enzymes that catalyze the oxidation of NADH to NAD+. This reaction is important in many metabolic pathways, including the citric acid cycle and the electron transport chain.
Effets Biochimiques Et Physiologiques
Nicotinic acid, 2-(methylthio)ethyl ester nicotinate has been found to have several biochemical and physiological effects. It has been shown to increase blood flow and oxygen delivery to tissues, which may be beneficial in the treatment of certain diseases. This compound has also been found to have anti-inflammatory and antioxidant properties, which may help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Nicotinic acid, 2-(methylthio)ethyl ester nicotinate in lab experiments include its well-established synthesis method, its availability, and its ability to act as a substrate for several enzymes. However, there are some limitations to its use. For example, it may not be suitable for use in certain assays, and it may have side effects that could interfere with experimental results.
Orientations Futures
There are several future directions for research on Nicotinic acid, 2-(methylthio)ethyl ester nicotinate. One area of interest is its potential use in the treatment of various diseases, such as cardiovascular disease and neurodegenerative disorders. Another area of research is the development of new compounds based on Nicotinic acid, 2-(methylthio)ethyl ester nicotinate, which may have improved properties and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
In conclusion, Nicotinic acid, 2-(methylthio)ethyl ester nicotinate is a valuable tool for studying various biological processes. Its well-established synthesis method, availability, and ability to act as a substrate for several enzymes make it a popular choice for enzymatic assays. This compound has several biochemical and physiological effects, and its potential use in the treatment of various diseases warrants further research.
Méthodes De Synthèse
Nicotinic acid, 2-(methylthio)ethyl ester nicotinate can be synthesized through the esterification of nicotinic acid with methanol and sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization. This method of synthesis is widely used in research laboratories and has been well established in the literature.
Applications De Recherche Scientifique
Nicotinic acid, 2-(methylthio)ethyl ester nicotinate is commonly used in enzymatic assays to study the activity of various enzymes. It is a substrate for several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are involved in many metabolic pathways. This compound is also used in the synthesis of other compounds, such as nicotinamide riboside, which has been found to have anti-aging effects.
Propriétés
Numéro CAS |
101952-67-4 |
|---|---|
Nom du produit |
Nicotinic acid, 2-(methylthio)ethyl ester |
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
2-methylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-5-12-9(11)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
Clé InChI |
RBIKYSUIHYRVQL-UHFFFAOYSA-N |
SMILES |
CSCCOC(=O)C1=CN=CC=C1 |
SMILES canonique |
CSCCOC(=O)C1=CN=CC=C1 |
Autres numéros CAS |
101952-67-4 |
Synonymes |
2-methylsulfanylethyl pyridine-3-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




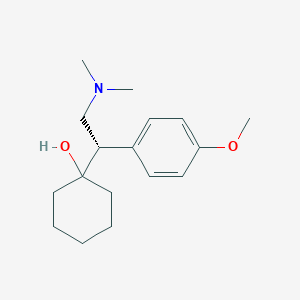
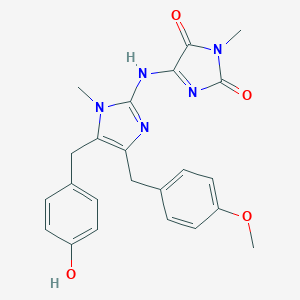
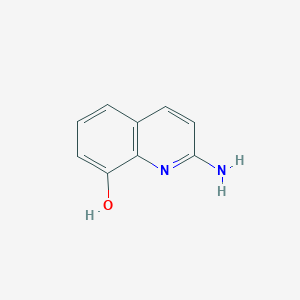
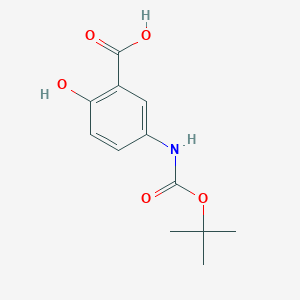

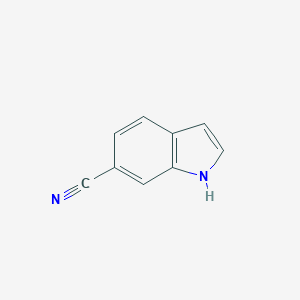
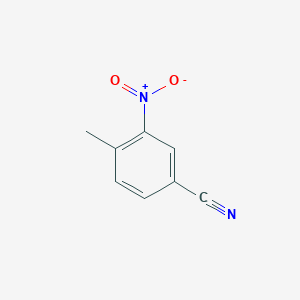
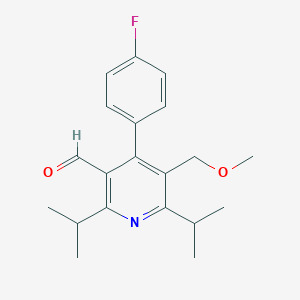
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
